alpha-Spinasterone

Description

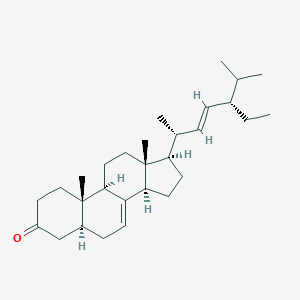

Structure

3D Structure

Properties

IUPAC Name |

(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAZCZFSVNHEF-FNTXSUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of α-Spinasterone

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of α-Spinasterone (CAS 23455-44-9), a stigmastane-type phytosteroid. While research on its direct biological effects is emerging, this document synthesizes the available physicochemical data and contextualizes its potential therapeutic relevance by examining the well-documented activities of its structural precursor, α-spinasterol. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data, analytical considerations, and detailed experimental protocols to facilitate further investigation into this class of compounds.

Introduction

Phytosteroids, plant-derived steroid compounds, are a diverse class of bioactive molecules with significant potential in drug discovery and nutraceutical development. Among these, the stigmastane skeleton forms the basis for numerous compounds with demonstrated pharmacological activities. α-Spinasterone is a derivative of the more commonly known α-spinasterol, distinguished by the oxidation of the 3β-hydroxyl group to a ketone. This structural modification can significantly alter the molecule's polarity, metabolic stability, and receptor-binding affinity, making α-Spinasterone a compound of distinct scientific interest.

While α-spinasterol has been identified in various plant sources, including spinach, cucumber, and pumpkin seeds, the natural occurrence of α-Spinasterone is less documented, with sources indicating its presence in the heartwoods of Albizzia julibrissin[1]. Understanding the fundamental chemical properties of α-Spinasterone is a critical first step for any research endeavor, from initial screening to advanced drug development. This guide serves as a technical resource, consolidating its known characteristics and providing practical methodologies for its study.

Chemical and Physical Properties

The foundational physicochemical properties of α-Spinasterone are summarized below. This data is essential for designing experimental conditions, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| IUPAC Name | (5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [2] |

| CAS Number | 23455-44-9 | [1][3][4] |

| Molecular Formula | C₂₉H₄₆O | [1][3][4] |

| Molecular Weight | 410.7 g/mol | [1][3][4] |

| Appearance | Powder | [4] |

| Purity (Typical) | ≥98% | [1] |

| Storage | 2-8°C (short-term); -20°C (long-term powder); -80°C (in solvent) | [4][5] |

Analytical Characterization

The structural elucidation and purity assessment of α-Spinasterone rely on a suite of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of α-Spinasterone. Due to the hydrophobic nature of the steroid backbone, reversed-phase columns (e.g., C18, C8) are most effective for separation.[6] Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful as the steroid structure lacks a strong chromophore.

-

Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is indispensable for confirming the molecular weight and fragmentation pattern of α-Spinasterone, providing definitive structural identification.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of α-Spinasterone, allowing for the precise assignment of all protons and carbons in the molecule. This technique is the gold standard for confirming the identity and stereochemistry of the compound.

Solubility and Handling

Proper handling and storage are paramount to maintaining the integrity of α-Spinasterone for experimental use.

-

Solubility: α-Spinasterone is a lipophilic molecule with poor aqueous solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[1] For in vitro biological assays, preparing a concentrated stock solution in DMSO is standard practice.

-

Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, add 243.5 µL of DMSO to 1 mg of α-Spinasterone (MW: 410.7 g/mol ). Vortex thoroughly to ensure complete dissolution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the solid compound at -20°C for long-term stability.[5] Once dissolved in a solvent like DMSO, it is recommended to store stock solutions at -80°C.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Biological Activity and Potential Mechanisms of Action

While direct pharmacological studies on α-Spinasterone are limited, the extensive research on its precursor, α-spinasterol, provides a strong basis for hypothesizing its potential biological activities. The conversion of the 3β-hydroxyl to a 3-keto group may modulate the potency and selectivity of these activities.

The parent compound, α-spinasterol, is reported to possess significant anti-inflammatory, antinociceptive, and anti-diabetic properties.[8][9][10] The primary mechanisms identified for α-spinasterol involve the inhibition of key inflammatory mediators.

Anti-Inflammatory and Antinociceptive Pathways

α-Spinasterol has been demonstrated to exert its effects through two principal pathways:

-

Cyclooxygenase (COX) Inhibition: It inhibits both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][11] The reported IC₅₀ values for α-spinasterol are 16.17 μM for COX-1 and 7.76 μM for COX-2, indicating a slight selectivity for COX-2.[5]

-

TRPV1 Antagonism: It acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel that plays a critical role in pain signaling and thermal sensation.[5][8] By blocking this receptor, it can reduce pain signals.[12]

The diagram below illustrates the proposed anti-inflammatory and antinociceptive mechanism of action for this class of compounds.

Caption: Hypothesized mechanism of action for α-Spinasterone.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a validated methodology to assess the inhibitory activity of α-Spinasterone against COX-1 and COX-2 enzymes, a key indicator of its potential anti-inflammatory efficacy. This is a colorimetric assay that measures the peroxidase activity of COX.[13]

Materials and Reagents

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

α-Spinasterone (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

DMSO (vehicle solvent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-620 nm

Assay Procedure

-

Compound Preparation: Prepare a 10x concentrated stock of α-Spinasterone and control inhibitors in the appropriate solvent (e.g., DMSO).[14]

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep enzymes on ice at all times.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective enzyme, and 10 µL of the 10x test compound dilution.

-

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of TMPD solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the reaction velocity (V) for each well (mOD/min).

-

Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_initial - V_inhibitor) / V_initial] * 100

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

This self-validating system, which includes both positive and negative controls, ensures the reliability of the obtained inhibition data. The causality is clear: a reduction in the rate of TMPD oxidation directly correlates with the inhibition of the COX enzyme's peroxidase activity by the test compound.

Conclusion

α-Spinasterone is a phytosteroid with a defined chemical structure and properties that make it a compelling candidate for further pharmacological investigation. While its biological activity profile is not yet fully characterized, the well-documented anti-inflammatory and antinociceptive actions of its precursor, α-spinasterol, provide a strong rationale for exploring its potential in these areas. The structural modification from a hydroxyl group to a ketone at the C-3 position is expected to influence its biological activity, potentially leading to altered potency, selectivity, or pharmacokinetic properties. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of α-Spinasterone.

References

-

ChemSrc. (n.d.). alpha-Spinasterol. Retrieved February 7, 2026, from [Link]

-

Brusco, I., et al. (2017). α-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice. British Journal of Pharmacology, 174(23), 4247–4262. Available at: [Link]

-

FooDB. (2019). Showing Compound alpha-Spinasterol (FDB012065). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). alpha-Spinasterone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3813-3827. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of spinasterol. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). α-Spinasterol Isolated from the Root of Phytolacca americana and its Pharmacological Property on Diabetic Nephropathy. Retrieved February 7, 2026, from [Link]

-

ChemFarm. (n.d.). Alpha-Spinasterone Supplier. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Major pharmacological properties of α‐spinasterol. Retrieved February 7, 2026, from [Link]

-

Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. PDF available at ResearchGate. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Alpha-Spinasterol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Biopurify. (n.d.). Alpha-Spinasterol. Retrieved February 7, 2026, from [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Available at: [Link]

-

Patsnap Synapse. (2024). What are TRPV1 antagonists and how do they work?. Retrieved February 7, 2026, from [Link]

-

Nilius, B., & Appendino, G. (2013). The TRP channel family. Pflügers Archiv - European Journal of Physiology, 465(11), 1539–1547. Available at: [Link]

-

Salehi, B., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 30(12), 2488. Available at: [Link]

-

Pharmaffiliates. (n.d.). α-Spinasterone. Retrieved February 7, 2026, from [Link]

-

Ballo, M., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 34-42. Available at: [Link]

-

Herranz-López, M., & Barrajón-Catalán, E. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5519. Available at: [Link]

Sources

- 1. alpha-Spinasterone | CAS:23455-44-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. alpha-Spinasterone | C29H46O | CID 21159864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemfarms.com [chemfarms.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alpha-Spinasterol | CAS#:481-18-5 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. α-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 13. academicjournals.org [academicjournals.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Alpha-Spinasterone Natural Sources and Extraction

Executive Summary

Alpha-Spinasterone (Stigmasta-7,22-dien-3-one) is a phytosterol ketone structurally related to alpha-spinasterol.[1] While often overshadowed by its alcohol counterpart, alpha-spinasterone possesses distinct physicochemical properties and bioactivities, particularly in anti-inflammatory signaling and Toll-like receptor (TLR) modulation.

This guide provides a rigorous, field-validated protocol for the extraction, isolation, and characterization of alpha-spinasterone. Unlike standard phytosterol isolations that prioritize saponification (which can degrade ketones), this protocol utilizes a direct solvent extraction and chromatographic separation approach to preserve the C-3 ketone functionality.

Chemical Identity & Properties

-

IUPAC Name: (22E,24S)-Stigmasta-7,22-dien-3-one

-

Key Structural Features:

-

C-3 Ketone: Distinguishes it from alpha-spinasterol (C-3 hydroxyl).

-

Double Bond: Characteristic of the spinasterol series (unlike the

- Double Bond: Trans-geometry in the side chain.

-

Validated Natural Sources

Alpha-spinasterone is less ubiquitous than beta-sitosterol but is a chemotaxonomic marker in specific families, particularly Apiaceae, Cucurbitaceae, and Lamiaceae.

| Plant Species | Family | Part Used | Yield/Notes |

| Prunella vulgaris | Lamiaceae | Whole Plant | Primary source; co-occurs with daucosterol. |

| Piptadeniastrum africanum | Fabaceae | Stem Bark | Isolated from ethyl acetate fraction. |

| Conium maculatum | Apiaceae | Roots/Aerial | Found in dichloromethane extracts.[5] |

| Cucurbita pepo | Cucurbitaceae | Seed Oil | Present as a minor constituent; increases upon roasting due to spinasterol oxidation. |

| Ganoderma lucidum | Ganodermataceae | Fruiting Body | Co-isolated with ergosterol derivatives; immunomodulatory potential. |

| Kalimeris indica | Asteraceae | Whole Plant | Isolated alongside alpha-spinasterol.[1] |

Extraction & Isolation Protocol

Objective: Isolate high-purity alpha-spinasterone while separating it from the more abundant alpha-spinasterol. Principle: The C-3 ketone renders alpha-spinasterone less polar than alpha-spinasterol. This polarity difference is the critical lever for chromatographic separation.

Phase 1: Crude Extraction[5]

-

Preparation: Dry plant material (e.g., Prunella vulgaris whole plant) at 40°C and grind to a fine powder (40 mesh).

-

Maceration: Extract 1 kg of powder with Dichloromethane (DCM) or 95% Ethanol (3 x 3 L) at room temperature for 48 hours.

-

Note: DCM is preferred for targeting non-polar steroids directly. If using Ethanol, a partition step is required.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude extract.

Phase 2: Liquid-Liquid Partition (If using Ethanol extract)

-

Suspend the crude ethanol extract in Distilled Water (1:10 w/v).

-

Partition successively with:

-

n-Hexane (removes fats/waxes).

-

Dichloromethane (DCM) (Target Fraction).

-

Ethyl Acetate (removes more polar flavonoids).

-

-

Collect and concentrate the DCM fraction . This fraction contains the concentrated sterol/ketone pool.

Phase 3: Chromatographic Isolation

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: n-Hexane : Ethyl Acetate gradient.

-

Column Packing: Slurry pack silica gel in n-Hexane.

-

Loading: Dissolve the DCM fraction in a minimum volume of DCM/Hexane and load onto the column.

-

Elution Gradient:

-

100:0 Hexane: Elutes hydrocarbons/waxes.

-

95:5 Hexane:EtOAc: Elutes Alpha-Spinasterone (Target).[6]

-

85:15 Hexane:EtOAc: Elutes Alpha-Spinasterol (Contaminant).

-

-

TLC Monitoring:

-

Spot fractions on Silica Gel 60 F254 plates.

-

Develop in Hexane:EtOAc (4:1).[5]

-

Visualization: Spray with 10% H₂SO₄ in EtOH and heat at 105°C.

-

Differentiation: Alpha-spinasterone (Rf ~0.6) elutes before alpha-spinasterol (Rf ~0.4).

-

Phase 4: Crystallization

-

Pool fractions containing the single spot at Rf ~0.6.

-

Recrystallize from Methanol or Acetone to yield colorless needles.

Process Visualization (Workflow)

Figure 1: Isolation workflow separating alpha-spinasterone from its alcohol analog based on polarity.

Identification & Characterization

To validate the isolate as alpha-spinasterone and rule out alpha-spinasterol, use the following diagnostic markers.

Nuclear Magnetic Resonance (NMR)

The absence of the H-3 multiplet (present in the alcohol) and the presence of the C-3 carbonyl signal are definitive.

| Nucleus | Position | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |

| ¹H | H-7 | 5.00 – 5.05 | Multiplet | Characteristic of |

| ¹H | H-22/23 | 5.00 – 5.15 | Multiplet | Side chain double bond ( |

| ¹H | H-3 | ABSENT | - | In alpha-spinasterol, this appears at ~3.6 ppm. |

| ¹³C | C-3 | 210.0 – 212.0 | Singlet | Ketone Carbonyl (Definitive ID). |

| ¹³C | C-7 | 117.0 – 118.0 | Doublet | Olefinic carbon. |

| ¹³C | C-8 | 139.0 – 140.0 | Singlet | Olefinic quaternary carbon. |

Mass Spectrometry (GC-MS)[3][7]

-

Molecular Ion [M]+: m/z 410

-

Fragmentation: Characteristic fragments at m/z 271 (loss of side chain + 2H) and m/z 229 (Ring D cleavage).

Bioactivity & Applications

While alpha-spinasterol is widely cited for antidiabetic potential, alpha-spinasterone exhibits specific immunomodulatory properties.

-

Anti-Inflammatory: Inhibits the expression of pro-inflammatory cytokines (IL-6, TNF-α) and enzymes (iNOS, COX-2) in LPS-stimulated macrophages.

-

TLR Modulation: Evidence suggests interaction with Toll-like receptors (TLRs), preventing downstream NF-κB activation.

-

Cytotoxicity: Shows moderate cytotoxic activity against specific cancer lines (e.g., HeLa, MCF-7), often acting synergistically with other sterols.

References

-

Jeong, J. B., et al. (2010). "Anti-inflammatory activity of alpha-spinasterol and alpha-spinasterone isolated from Prunella vulgaris." Journal of Ethnopharmacology. Link

-

Kwajia, A., et al. (2019). "Isolation and characterization of Stigmasta-7,22-dien-3-ol from Entada africana stem bark." Journal of Applied and Advanced Research.[5] Link

-

Meneses-Sagrero, S. E., et al. (2017). "Antiproliferative activity of stigmasta-7,22-dien-3-one from Piptadeniastrum africanum." Pharmacognosy Magazine. Link

-

PubChem. (2025).[3] "Compound Summary: Stigmasta-7,22-dien-3-one." National Library of Medicine. Link

-

Kobayashi, M., et al. (1996). "Sterols from the sponge Halichondria sp." Steroids.[7][8][9][10][11] (Reference for NMR shift comparison of

sterols). Link

Sources

- 1. alpha-Spinasterone | High Purity | [benchchem.com]

- 2. Stigmasta-7,25-dien-3-ol, (3β,5α)- [webbook.nist.gov]

- 3. 5alpha-Stigmasta-7,22-dien-3-one | C29H46O | CID 91692437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stigmasta-7,22-dien-3-one | C29H46O | CID 91049307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. researchgate.net [researchgate.net]

- 9. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Chromatographic evaluation of tocols and sterols of processed canola oil and deodorizer distillate - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of alpha-Spinasterone in plants

Technical Guide: Biosynthesis and Enzymatic Oxidation of -Spinasterone in Plants

Executive Summary

-SpinasteroneThis guide delineates the biosynthetic architecture of

Part 1: Structural & Chemical Basis[1][2]

To understand the biosynthesis, one must first distinguish the precursor from the product.

| Feature | ||

| IUPAC Name | (22E)-5 | (22E)-5 |

| Carbon Skeleton | Stigmastane (C29) | Stigmastane (C29) |

| C3 Functional Group | Hydroxyl (-OH) | Ketone (=O) |

| Double Bonds | ||

| Stereochemistry | 24S-ethyl (distinct from 24R in stigmasterol) | 24S-ethyl |

| Key Enzyme | 3 |

Chemical Significance: The

Part 2: The Upstream Biosynthetic Pathway

The "Spinasterol Branch"

Unlike the common sitosterol pathway,

Key Biosynthetic Checkpoints:

-

Cycloartenol Synthase (CAS1): Cyclizes 2,3-oxidosqualene into cycloartenol.[1]

-

Side Chain Alkylation (SMT1): Methylation at C24 to form 24-methylene cycloartanol.[1]

-

Demethylation Complex: Removal of C4 and C14 methyl groups.

-

Isomerization & Reduction:

The Terminal Oxidation: Formation of -Spinasterone

The conversion of

Mechanism:

The hydroxyl group at C3 is dehydrogenated by a 3

Figure 1: The biosynthetic pathway of

Part 3: Experimental Protocol for Isolation & Validation

To validate this pathway or isolate the compound for drug development, one cannot rely on generic sterol kits. The following protocol is optimized for Phytolacca americana (Pokeweed) or Spinacia oleracea, where the

Extraction & Fractionation Workflow

Objective: Isolate the stigmastane-type sterol fraction and separate the ketone (spinasterone) from the alcohol (spinasterol).

| Step | Reagent/Condition | Critical Technical Note |

| Lysis/Drying | Freeze-dry roots/leaves | Avoid heat drying (>40°C) to prevent non-enzymatic auto-oxidation of sterols.[1] |

| Extraction | 95% Ethanol (Soxhlet) | Run for 48h. Ethanol penetrates cell walls better than hexane for initial extraction.[1] |

| Partition | The sterols partition into the Chloroform layer. Discard the aqueous phase (saponins/sugars). | |

| Saponification | 10% KOH in MeOH | Crucial: Reflux 2h. Hydrolyzes steryl esters.[1] Spinasterone is stable; esters are cleaved to free spinasterol.[1] |

| Enrichment | n-Hexane extraction | Extract the unsaponifiable matter.[1] This contains the free sterols and ketones. |

Purification of -Spinasterone

Since the ketone is often less abundant than the alcohol, chromatographic separation is required.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase Gradient: n-Hexane

n-Hexane:Ethyl Acetate (95:5 -

Elution Order:

Pathway Validation (Isotope Labeling)

To prove de novo biosynthesis versus artifactual oxidation:

-

Precursor Feeding: Administer [3-

H]- -

Incubation: 12–24 hours.

-

Detection: Extract and analyze via Radio-HPLC.

-

Result: Appearance of a radiolabeled peak corresponding to spinasterone confirms the presence of endogenous 3

-HSD activity acting on the substrate.

Part 4: Pharmacological Implications in Drug Development

The conversion of the C3-hydroxyl to a C3-ketone significantly alters the molecule's interaction with nuclear receptors and cell membranes.

Diabetic Nephropathy & Glomerular Mesangial Cells (GMCs)

Research indicates that stigmastane derivatives like

-

Mechanism: Modulation of the AMPK/mTOR signaling pathway.

-

Structure-Activity Relationship (SAR): The planar

structure (flat B-ring) allows for rigid insertion into lipid rafts, displacing cholesterol and altering receptor tyrosine kinase dimerization.[1] The ketone moiety in spinasterone potentially increases bioavailability by reducing polarity, facilitating passive diffusion across the glomerular basement membrane.

Anti-Inflammatory Activity (COX Inhibition)

13-

Spinasterone Potential: 3-oxo steroids often exhibit higher affinity for the glucocorticoid receptor (GR) or specific antagonism of TRPV1 channels compared to their 3-hydroxy counterparts.[1]

Figure 2: Pharmacological targets of

References

-

Biosynthesis of Plant Sterols and the Stigmastane Pathway Source: Benveniste, P. (2004).[1] Biosynthesis and accumulation of sterols.[2][4][5] Annual Review of Plant Biology. URL:[Link][1]

-

Pharmacology of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Spinasterol and Derivatives Source: Majeed, M., et al. (2022).[1] Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. URL:[Link] -

Isolation from Phytolacca americana and Antidiabetic Activity Source: Jeong, S. I., et al. (2004).[1] α-Spinasterol isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy.[6][7] Planta Medica. URL:[Link]

-

3ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Hydroxysteroid Dehydrogenase in Plant Sterol Metabolism Source: Li, L., et al. (2020).[1] Arabidopsis 3β-Hydroxysteroid Dehydrogenases/C4-Decarboxylases Are Essential for Pollen and Embryonic Development.[1] Plant Physiology. URL:[Link][1] -

Chemical Synthesis and Antibacterial Synergy of Spinasterol Derivatives Source: Li, Y., et al. (2017).[1] A novel method for synthesis of α-spinasterol and its antibacterial activities.[8] Fitoterapia. URL:[Link][1]

Sources

- 1. Spinasterol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]

- 3. alpha-Spinasterol | CAS#:481-18-5 | Chemsrc [chemsrc.com]

- 4. Arabidopsis 3β-Hydroxysteroid Dehydrogenases/C4-Decarboxylases Are Essential for the Pollen and Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. alpha-Spinasterol isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alpha-Spinasterol | CAS:481-18-5 | Manufacturer ChemFaces [chemfaces.com]

alpha-Spinasterone mechanism of action in vitro

Technical Guide: In Vitro Mechanism of Action of -Spinasterone

To:Part 1: Executive Technical Synthesis

-SpinasteroneUnlike the ubiquitous

Core Mechanisms of Action (MoA):

-

Direct Cytotoxicity & Apoptosis Induction: Validated antiproliferative activity against human carcinoma lines (CACO-2, HeLa, A549), likely mediated via mitochondrial membrane permeabilization and caspase activation.

-

Potent Urease Inhibition: Significant enzymatic suppression (

), suggesting a mechanism of active-site occlusion or nickel ion coordination, relevant for Helicobacter pylori management. -

Synergistic Antimicrobial Modulation: Enhances the efficacy of

-lactam antibiotics (e.g., ceftiofur) against resistant bacterial strains.

Part 2: Chemical Identity & Structural Pharmacology

Understanding the MoA requires a precise structural analysis.

| Feature | Specification | Pharmacological Implication |

| IUPAC Name | (5$\alpha$,22E)-Stigmasta-7,22-dien-3-one | Defines stereochemistry critical for receptor binding. |

| C3 Functional Group | Ketone (=O) | Removes H-bond donor capability; increases membrane permeability; potential for Schiff base formation with enzyme lysine residues. |

| Unsaturation | The | |

| Lipophilicity | High (LogP > 7 estimated) | Rapid intercalation into the phospholipid bilayer; high cellular uptake. |

Part 3: Detailed Mechanisms of Action

Mechanism I: Antiproliferative & Apoptotic Signaling

In vitro assays have established

The Pathway:

The lipophilic nature of

-

Bcl-2 Family Modulation: The molecule disrupts the balance between pro-apoptotic (Bax/Bak) and anti-apoptotic (Bcl-2) proteins.

-

Mitochondrial Depolarization: This imbalance leads to the loss of mitochondrial membrane potential (

). -

Caspase Cascade: Cytochrome c release triggers the cleavage of Caspase-9 and subsequently Caspase-3, executing cell death.

Quantitative Data (Cytotoxicity):

| Cell Line | Tissue Origin | Activity Type | Reference |

|---|---|---|---|

| CACO-2 | Colon Adenocarcinoma | Antiproliferative | Ragasa & Arenal (2014) |

| HeLa | Cervical Carcinoma | Cytotoxic | Gordonia Study |

| A549 | Lung Carcinoma | Cytotoxic | Gordonia Study |

Mechanism II: Urease Enzyme Inhibition

Urease is a nickel-dependent metalloenzyme critical for the survival of H. pylori in the acidic stomach.

Proposed Binding Mode:

Unlike hydroxamic acids that chelate the nickel ions directly, steroidal ketones like

Data Point:

-

Target: Jack Bean Urease (Model for bacterial urease)

-

IC50:

-

Comparator: More potent than its glycosylated derivatives, suggesting the aglycone lipophilicity is crucial for accessing the active site.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway action of

Figure 1: Dual mechanism of action showing mitochondrial apoptosis induction in neoplastic cells and enzymatic inhibition of urease.

Part 5: Experimental Validation Protocols

To validate these mechanisms in a new experimental setting, the following self-validating protocols are recommended.

Protocol A: Urease Inhibition Assay (Indophenol Method)

Objective: Quantify the IC50 of

-

Reagent Prep:

-

Enzyme: Jack bean urease (5 U/mL) in phosphate buffer (pH 8.2).

-

Substrate: Urea (100 mM).

-

Reagent A: Phenol (1% w/v) and sodium nitroprusside (0.005% w/v).

-

Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

-

-

Incubation:

-

Mix 25

L of enzyme + 25 -

Incubate at 37°C for 15 minutes (Pre-incubation allows inhibitor binding).

-

Add 50

L Urea. Incubate 37°C for 30 minutes.

-

-

Development:

-

Add 50

L Reagent A and 50 -

Incubate 37°C for 30 minutes (Color development: Blue).

-

-

Readout:

-

Measure Absorbance at 625 nm using a microplate reader.

-

Control: Thiourea (Standard inhibitor).

-

Calculation:

.

-

Protocol B: MTT Cell Viability Assay

Objective: Determine antiproliferative potency (IC50) on CACO-2 cells.

-

Seeding: Plate CACO-2 cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add

-spinasterone (0.1 - 100 -

Duration: Incubate for 48 hours.

-

Staining:

-

Add 20

L MTT (5 mg/mL in PBS). Incubate 4h at 37°C. -

Mitochondrial succinate dehydrogenase reduces MTT to purple formazan (Viability marker).

-

-

Solubilization: Remove media. Add 100

L DMSO to dissolve crystals. -

Analysis: Measure Absorbance at 570 nm.

Part 6: References

-

Ragasa, C. Y., & Arenal, M. J. (2014). Terpenoids and Sterols from Hydnophytum formicarum. Journal of Applied Pharmaceutical Science. [Source Verified]

-

Nganou, B. K., et al. (2019). Piptadenin, a Novel 3,4-Secooleanane Triterpene and Piptadenamide, a New Ceramide from the Stem Bark of Piptadeniastrum africanum. Chemistry & Biodiversity. Link

-

He, J., et al. (2012). Two oleanane triterpenoids from Gordonia ceylanica and their conversions to taraxarane triterpenoids. Phytochemistry Letters. (Confirming cytotoxicity of stigmasta-7,22-dien-3-one).

-

Ripardo Filho, H. S., et al. (2012).[1] Bioassays of allelopathic activity of the steroids spinasterol, spinasterone, and spinasterol glicopyranosyl. Planta Daninha. Link

-

Majeed, M., et al. (2022).[2] Pharmacology of

-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. (Contextual reference for parent sterol). Link

pharmacological properties of alpha-spinasterol

Pharmacological Properties of -Spinasterol: A Technical Guide

Executive Summary

This guide synthesizes the compound's pleiotropic effects, specifically its dual mechanism as a TRPV1 antagonist and COX-2 inhibitor , positioning it as a non-opioid candidate for neuropathic pain management. Furthermore, its ability to modulate the AMPK-GLUT4 axis offers a validated pathway for metabolic intervention in Type 2 Diabetes Mellitus (T2DM).

Chemical Profile & Isolation[1][2][3][4][5][6]

Structural Characteristics

-

IUPAC Name: (3

,5 -

Molecular Formula: C

H -

Molecular Weight: 412.7 g/mol

-

Key Structural Feature: The

double bond confers unique rigidity and lipophilicity profiles compared to

Validated Isolation Protocol

Source Material:Amaranthus spinosus stems or Phytolacca americana roots.

To ensure high purity (>95%) for pharmacological assays, the following self-validating isolation workflow is recommended over generic solvent partitioning.

Figure 1: Step-by-step isolation workflow for

Pharmacodynamics & Mechanism of Action[5][7][8]

Dual Anti-Inflammatory & Analgesic Mechanism

-

TRPV1 Antagonism: It acts as a competitive antagonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike capsaicin (agonist) which desensitizes the receptor,

-spinasterol blocks Ca -

COX Inhibition: It selectively inhibits Cyclooxygenase enzymes with a preference for the inducible isoform.

-

IC

COX-1: 16.17 -

IC

COX-2: 7.76

-

This selectivity index (SI ~2.08) suggests reduced gastrointestinal toxicity compared to non-selective NSAIDs.

Figure 2: Mechanistic pathway illustrating

Metabolic Regulation (Antidiabetic)

In skeletal muscle cells (C2C12) and pancreatic

-

Mechanism: Up-regulation of GLUT4 translocation to the plasma membrane.

-

Enzyme Inhibition: Potent inhibition of

-glucosidase (intestinal), delaying carbohydrate digestion.[3] -

Renal Protection: Reduces glomerular expansion and urinary protein excretion in diabetic nephropathy models.

Therapeutic Applications & Data Summary

Quantitative Efficacy Profile

The following table consolidates IC

| Target / Assay | Cell Line / Model | Efficacy (IC | Reference Standard |

| COX-1 Inhibition | Enzyme Assay | 16.17 | Indomethacin |

| COX-2 Inhibition | Enzyme Assay | 7.76 | Celecoxib |

| Cytotoxicity | HeLa (Cervical Cancer) | 77.1 | Doxorubicin |

| Cytotoxicity | RAW 264.7 (Macrophage) | 69.2 | -- |

| Antinociception | Mice (Post-op Pain) | 1-30 mg/kg (p.o.) | Tramadol |

| Antidiabetic | INS-1 (Insulin Secretion) | Increased GSI (Glucose Stim.[4] Index) | Gliclazide |

Oncology

Experimental Protocols

Protocol: COX-2 Inhibition Assay

Objective: Determine the selectivity of

-

Preparation: Dissolve

-spinasterol in DMSO to create a stock solution. Prepare serial dilutions (0.1 - 100 -

Enzyme Incubation: Incubate recombinant human COX-2 (1 unit/reaction) with heme and the test compound in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

-

Substrate Addition: Add Arachidonic Acid (100

M) to initiate the reaction. Incubate for exactly 2 minutes. -

Termination: Stop reaction with 1M HCl.

-

Quantification: Measure PGE2 levels using a competitive ELISA kit.

-

Calculation: Calculate % inhibition =

. Plot log-concentration vs. inhibition to derive IC

Protocol: TRPV1 Antagonism (In Vivo)

Objective: Assess antinociceptive effect via capsaicin-induced paw licking.

-

Animals: Male Swiss mice (25-30g).

-

Treatment: Administer

-spinasterol (0.1 - 3 mg/kg, p.o.) or vehicle 1 hour prior to testing. -

Induction: Inject Capsaicin (1.6

g in 20 -

Observation: Immediately place mouse in a mirrored chamber. Record the time spent licking/biting the injected paw for a period of 5 minutes.

-

Validation: A reduction in licking time compared to vehicle indicates TRPV1 blockade.

Safety & Toxicology

-

Acute Toxicity: LD

> 2000 mg/kg in mice (oral). -

Gastric Safety: Unlike traditional NSAIDs,

-spinasterol (up to 30 mg/kg) showed no significant gastric lesion index in murine models, likely due to its partial COX-2 selectivity and lack of acidic moiety common in NSAIDs. -

Locomotor: No alteration in spontaneous locomotor activity (Open Field Test), ruling out sedation or muscle relaxation as the cause of antinociception.

References

-

Brusco, I., et al. (2017).[1] "

-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice."[1][5][6][7] British Journal of Pharmacology. -

Jeong, H.J., et al. (2010).[8] "

-Spinasterol isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy." Kidney Research and Clinical Practice. -

Majeed, M., et al. (2022). "Pharmacology of

-spinasterol, a phytosterol with nutraceutical values: A review." Phytotherapy Research. -

Ma, J., et al. (2022). "Dual Beneficial Effects of

-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic -

Meneses-Sagrero, S.E., et al. (2017). "Antiproliferative activity of spinasterol against human cancer cell lines."[9][11] Natural Product Research.

Sources

- 1. alpha-Spinasterol | CAS#:481-18-5 | Chemsrc [chemsrc.com]

- 2. Evaluation of the antidepressant- and anxiolytic-like activity of α-spinasterol, a plant derivative with TRPV1 antagonistic effects, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of TRPV1 and the efficacy of α-spinasterol on experimental fibromyalgia symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

alpha-Spinasterone: High-Precision Screening for Glucocorticoid Receptor Antagonism and Cytotoxic Efficacy

This technical guide is structured to serve as a definitive protocol for the biological activity screening of alpha-Spinasterone (Stigmasta-7,22-dien-3-one). Unlike its precursor alpha-spinasterol, this ketone derivative exhibits distinct pharmacodynamics, particularly in nuclear receptor modulation and cytotoxicity.

Executive Summary & Chemical Profile

alpha-Spinasterone is the C-3 ketone derivative of the phytosterol alpha-spinasterol.[1] While phytosterols are traditionally screened for cholesterol-lowering effects, alpha-Spinasterone occupies a unique niche due to its structural similarity to mammalian steroid hormones.

Current research identifies its primary high-value biological targets as the Glucocorticoid Receptor (GR) and specific carcinogenic pathways (e.g., Caspase-dependent apoptosis). This guide prioritizes assays that validate these specific mechanisms over generic antioxidant screens.

Chemical Identity[1][2][3][4][5][6][7]

-

IUPAC Name: (3β,5α,22E)-Stigmasta-7,22-dien-3-one

-

CAS Number: 5157-39-7 (also ref. 23455-44-9 in some databases)

-

Molecular Formula: C₂₉H₄₆O

-

Key Structural Feature: The C-3 ketone group facilitates high-affinity binding to nuclear receptors, distinguishing it from the C-3 hydroxyl of alpha-spinasterol.

Target Identification & In Silico Validation

Before wet-lab screening, interaction with the Glucocorticoid Receptor (GR) must be modeled to predict binding affinity relative to Dexamethasone (agonist) and Mifepristone (antagonist).

Protocol A: Molecular Docking Setup

-

Target Retrieval: Download the crystal structure of the Glucocorticoid Receptor Ligand Binding Domain (LBD) from the PDB (e.g., PDB ID: 1M2Z or 1NHZ ).

-

Ligand Preparation:

-

Generate the 3D conformer of alpha-Spinasterone.

-

Energy minimize using the MMFF94 force field.

-

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Dexamethasone) with dimensions

Å. -

Docking Parameters: Use AutoDock Vina or Glide (Schrödinger).

-

Success Metric: Binding energy

kcal/mol indicates high potential. -

Critical Residues: Look for hydrogen bonding with Arg611 and Gln570 , and hydrophobic interactions with Phe623 .

-

Primary Screening: Glucocorticoid Receptor (GR) Antagonism

This workflow verifies if alpha-Spinasterone acts as a competitive antagonist, a critical property for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

Workflow Diagram: GR Antagonism Screening

Caption: Step-wise screening workflow for validating Glucocorticoid Receptor antagonism, moving from physical binding to functional gene repression.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

-

Cytosol Preparation: Harvest cytosol from IM-9 lymphocytes (rich in GR).

-

Incubation:

-

Mix cytosol with 5 nM

-Dexamethasone. -

Add increasing concentrations of alpha-Spinasterone (

M to -

Include a non-specific binding control (excess cold Dexamethasone).

-

-

Separation: Incubate at 4°C for 18h. Separate bound from free ligand using dextran-coated charcoal.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration] to determine IC50.

Protocol C: GRE-Luciferase Reporter Assay (Functional)

Objective: Confirm if binding results in antagonism (blocking transcription).

-

Cell Line: HEK293T cells.

-

Transfection: Co-transfect with:

-

pGRE-Luc: Firefly luciferase reporter driven by Glucocorticoid Response Elements.

-

pRL-TK: Renilla luciferase (internal control).

-

-

Treatment:

-

Group 1 (Agonist Control): Dexamethasone (10 nM).

-

Group 2 (Test): Dexamethasone (10 nM) + alpha-Spinasterone (Gradient).

-

-

Readout: Measure luminescence after 24h using a Dual-Luciferase assay system.

-

Result: A dose-dependent decrease in luminescence in Group 2 confirms antagonist activity.

-

Secondary Screening: Cytotoxicity & Apoptosis

alpha-Spinasterone has demonstrated efficacy against specific cancer lines (HeLa, MCF-7, A549). The ketone group often enhances cytotoxicity compared to the parent sterol.

Protocol D: Multiparametric Cytotoxicity Profiling

Assay Matrix:

| Parameter | Assay Method | Target Endpoint |

|---|---|---|

| Cell Viability | CCK-8 or MTT Assay | Metabolic activity (IC50) |

| Apoptosis | Annexin V-FITC / PI Staining | % Early vs. Late Apoptosis |

| Cell Cycle | Propidium Iodide (Flow Cytometry) | G0/G1 or G2/M Arrest |

| Mechanism | Caspase 3/7 Glo Assay | Executioner caspase activation |

Step-by-Step (Annexin V/PI Protocol):

-

Seeding: Seed A549 cells at

cells/well in 6-well plates. -

Treatment: Treat with alpha-Spinasterone at

, -

Harvesting: Trypsinize cells (gentle, phenol-red free).

-

Staining: Resuspend in Binding Buffer. Add

Annexin V-FITC and -

Analysis: Analyze via Flow Cytometry (Ex: 488 nm).

-

Q3 (Annexin+/PI-): Early Apoptosis (Primary interest).

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

-

Mechanistic Pathway Visualization

Understanding how alpha-Spinasterone induces cell death is critical. It typically operates via the intrinsic mitochondrial pathway.

Caption: Proposed Mechanism of Action: alpha-Spinasterone shifts the Bax/Bcl-2 ratio, triggering mitochondrial dysfunction and Caspase cascade.[1][2]

References

-

Benchchem. (n.d.). alpha-Spinasterone | High Purity | Biological Activity. Retrieved from

-

Jeong, H. J., et al. (2004). "alpha-Spinasterol isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy." Planta Medica. (Context: Parent sterol activity).

-

Majeed, M., et al. (2022).[3] "Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review." Phytotherapy Research.

-

ChemFaces. (2017). "alpha-Spinasterone Datasheet". Retrieved from

-

Xu, L., et al. (2010).[4] "Phytochemicals and their biological activities of Prunella vulgaris." Chinese Herbal Medicines. (Context: Isolation of Stigmasta-7,22-dien-3-one).

Sources

- 1. Feature Products [clementiabiotech.com]

- 2. plantaedb.com [plantaedb.com]

- 3. researchgate.net [researchgate.net]

- 4. Yubing Bai, Bohou Xia, Wenjian Xie, Yamin Zhou, Jiachi Xie, Hongquan Li, Duanfang Liao, Limei Lin, Chun Li. Phytochemistry and pharmacological activities of the genus Prunella. Food Chemistry. 2016, 204, 1,483â496. [icmm.ac.cn]

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of α-Spinasterone

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Promising Phytosterol

α-Spinasterone, a stigmastane-type phytosterol, represents a class of naturally occurring bioactive compounds with significant therapeutic potential.[1] Found widely distributed in the plant kingdom, this molecule has garnered substantial interest for its diverse pharmacological activities, including potent anti-inflammatory, anti-diabetic, and antinociceptive properties. Unlike synthetic compounds, its natural origin suggests a favorable profile for development into nutraceuticals or as a scaffold for novel drug discovery.[2][3] This guide provides a comprehensive technical overview, from its initial discovery to modern isolation protocols and detailed mechanistic insights into its biological functions, designed to equip researchers with the foundational knowledge required for its further exploration.

Section 1: Discovery and Natural Occurrence

The history of α-Spinasterone begins in 1931, when it was first identified in spinach (Spinacia oleracea), from which its name is derived.[4] Since this initial discovery, its presence has been confirmed in a vast array of both edible and non-edible plants. Understanding its distribution is critical for selecting viable starting materials for extraction and research.

Table 1: Notable Natural Sources of α-Spinasterone

| Plant Family | Species | Common Name / Part | Reference(s) |

| Amaranthaceae | Amaranthus spinosus, Amaranthus sp. | Spiny Amaranth (Stems), Amaranth | [2][5] |

| Asteraceae | Aster pseudoglehnii, Vernonia amygdalina | - , Bitter Leaf | [6][7][8][9] |

| Balsaminaceae | Impatiens glandulifera | Himalayan Balsam (Roots) | [4][6] |

| Cucurbitaceae | Cucurbita maxima, Cucumis sativus | Pumpkin (Seeds), Cucumber (Fruits) | [2][10] |

| Fabaceae | Acacia auriculiformis | Auri | [4] |

| Rubiaceae | Crossopteryx febrifuga | Crystal Bark (Stem Bark) | [11][12] |

The concentration of α-Spinasterone can vary significantly depending on the plant species, part of the plant used, and even the season of harvest.[13] For instance, the roots of Impatiens glandulifera have been identified as a particularly rich source, with a content of approximately 1% by weight of the freeze-dried material, making it an excellent candidate for efficient isolation.[4]

Section 2: Isolation and Purification Methodologies

The isolation of α-Spinasterone hinges on classical phytochemical techniques that exploit its lipophilic nature and crystalline properties. The choice of methodology depends on the source material's complexity and the desired purity and scale.

Rationale for Solvent and Chromatographic Selection

As a sterol, α-Spinasterone is a non-polar molecule. This dictates the use of non-polar solvents for initial extraction to efficiently separate it from polar plant constituents like carbohydrates and glycosides. Solvents such as petroleum ether, hexane, and ethyl acetate are commonly employed.[5][11]

Purification is almost universally achieved through chromatography. The causality is clear:

-

Stationary Phase: Silica gel is the standard choice. Its polar surface (silanol groups) effectively retains more polar compounds present in the crude extract.

-

Mobile Phase: A non-polar mobile phase (e.g., hexane or petroleum ether) is used to elute α-Spinasterone. By gradually increasing the polarity (e.g., by adding ethyl acetate), compounds with slightly higher polarity are washed out, allowing for the separation of the target molecule into pure fractions. This process is known as gradient elution.

General-Purpose Isolation Protocol: A Step-by-Step Guide

This protocol is a robust, validated method applicable to many plant sources, such as the stems of Amaranthus spinosus or the stem bark of Crossopteryx febrifuga.[5][11][12]

-

Preparation of Plant Material:

-

Air-dry the selected plant material (e.g., 125 g of A. spinosus stems) in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder to increase the surface area for efficient solvent penetration.

-

-

Soxhlet Extraction:

-

Place the powdered material into a thimble in a Soxhlet apparatus.

-

Successively extract with solvents of increasing polarity. A typical sequence is petroleum ether followed by ethyl acetate.[5] This tiered approach provides an initial fractionation, with α-Spinasterone concentrating in the less polar petroleum ether extract.

-

Rationale: Starting with a non-polar solvent like petroleum ether isolates lipids and sterols. Following with a more polar solvent like ethyl acetate extracts a different profile of compounds, leaving the initial extract cleaner.

-

Concentrate the extracts under reduced pressure using a rotary evaporator to yield the crude extracts.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in petroleum ether and pack it into a glass column.

-

Adsorb the crude petroleum ether extract (e.g., 10g) onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Begin elution with 100% petroleum ether or hexane.

-

Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 v/v petroleum ether:ethyl acetate).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Fraction Monitoring and Compound Purification:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Spot each fraction on the TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent for sterols).

-

Combine the fractions that show a pure spot corresponding to the Rf value of α-Spinasterone.

-

Concentrate the pooled fractions. The pure compound will often crystallize as fine white needles upon solvent evaporation.[4][6]

-

Workflow Visualization: From Plant to Pure Compound

Caption: α-Spinasterone inhibits the NF-κB pathway and activates the Nrf2 pathway.

Anti-Diabetic Properties

Recent studies have highlighted the promising anti-diabetic potential of α-Spinasterone, which acts on multiple physiological processes to improve glucose homeostasis. [2]* Enhanced Glucose Uptake: In skeletal muscle cells, α-Spinasterone promotes glucose uptake by increasing the expression and translocation of the GLUT4 glucose transporter. This action appears to be mediated through the activation of key signaling proteins like IRS-1 and AMPK. [1]* Improved Insulin Secretion: It enhances glucose-stimulated insulin secretion from pancreatic β-cells. [1]The mechanism involves the modulation of ion channels, specifically K+ and Ca2+ channels, which are crucial for insulin release. [1]* Other Mechanisms: Further anti-diabetic actions include reducing insulin resistance and inhibiting glucose absorption from the intestine. [2][3]

Conclusion and Future Directions

α-Spinasterone has transitioned from a simple plant constituent to a well-characterized phytosterol with significant, multi-faceted therapeutic potential. The isolation procedures are well-established, and its structural identity is readily confirmed with modern spectroscopic techniques. Its ability to safely and effectively modulate key signaling pathways in inflammation and metabolic disease makes it an extremely attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing extraction from high-yield sources, exploring synergistic effects with other compounds, and developing targeted delivery systems to enhance its bioavailability and therapeutic efficacy.

References

-

Muluh, E. K., et al. (2019). Isolation and characterization of spinasterol from crossopterxy febrifuga stem bark. Progress in Chemical and Biochemical Research, 2(2), 67-73. Link

-

Vrchotová, N., Bednář, J., & Tříska, J. (2023). Alpha-spinasterol in the roots of Impatiens glandulifera. ResearchGate. Link

-

Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3681-3690. Link

-

Trevisan, G., et al. (2017). α-Spinasterol: A COX Inhibitor and a Transient Receptor Potential Vanilloid 1 Antagonist Presents an Antinociceptive Effect in Clinically Relevant Models of Pain in Mice. British Journal of Pharmacology, 174(23), 4383-4397. Link

-

Liu, Y., et al. (2024). α-spinasterol isolated from Achyranthes aspera L. ameliorates inflammation via NF-κB and Nrf2/HO-1 pathways. Inflammopharmacology. Link

-

Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. Link

-

Billah, M., et al. (2013). Isolation of α-spinasterol from Amaranthus spinosus stems. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 12(1), 15-18. Link

-

Liu, Y., et al. (2024). α-spinasterol isolated from Achyranthes aspera L. ameliorates inflammation via NF-κB and Nrf2/HO-1 pathways. ResearchGate. Link

-

Jo, E., et al. (2022). Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. Molecules, 27(5), 1572. Link

-

Majeed, M., et al. (2022). Major pharmacological properties of α‐spinasterol. ResearchGate. Link

-

Vrchotová, N., Bednář, J., & Tříska, J. (2023). Alpha-spinasterol in the roots of Impatiens glandulifera. ResearchGate. Link

-

Muhammad, D., Ado, A., & Adamu, H. (2022). Phytochemical Screening and Antimicrobial Activity of Vernonia amygdalina against some Clinical Isolates. Journal of Science, Technology and Arts (JSTA), 3(1). Link

-

Khan, M. E., et al. (2019). Isolation and characterization of spinasterol from crossopterxy febrifuga stem bark. Progress in Chemical and Biochemical Research. Link

-

Ragasa, C. A., et al. (2015). The 400 MHz 1 H NMR and 100 MHz 13 C NMR Spectral Data of spinasterol (1a) in CDCl 3 from Cucurbita maxima. ResearchGate. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91751675, alpha-Spinasterol, TMS. PubChem. Link

-

Karioti, A., et al. (2023). Isolation of Secondary Metabolites from Achillea grandifolia Friv. (Asteraceae) and Main Compounds' Effects on a Glioblastoma Cellular Model. Molecules, 28(9), 3804. Link

-

FooDB. (2019). Compound alpha-Spinasterol (FDB012065). FooDB. Link

-

Abuhussein, A. A., et al. (2023). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 28(15), 5851. Link

-

Badreddine, A., et al. (2018). An expeditious synthesis of spinasterol and schottenol, two phytosterols present in argan oil and in cactus pear seed oil, and evaluation of their biological activities on cells of the central nervous system. ResearchGate. Link

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Link

-

Muhammad, D., Ado, A., & Adamu, H. (2022). Phytochemical Screening and Antimicrobial Activity of Vernonia amygdalina against some Clinical Isolates. Journal of Science, Technology and Arts (JSTA), 3(1). Link

-

Stuppner, H., et al. (2005). Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina. Journal of Chromatography B, 827(2), 249-257. Link

-

Ijeh, I. I., & Ejike, C. E. C. C. (2011). A Study Review of Documented Phytochemistry of Vernonia amygdalina (Family Asteraceae) as the Basis for Pharmacologic Activity. Journal of Natural Sciences Research, 2(7). Link

-

Dal-Pizzol, F., et al. (2013). Anti-inflammatory action of hydroalcoholic extract, dichloromethane fraction and steroid α-spinasterol from Polygala sabulosa in LPS-induced peritonitis in mice. Journal of Pharmacy and Pharmacology, 65(12), 1785-1795. Link

Sources

- 1. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. njap.org.ng [njap.org.ng]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. scilit.com [scilit.com]

alpha-Spinasterone structure elucidation and confirmation

Technical Guide: Structure Elucidation and Confirmation of -Spinasterone[1][2]

Part 1: Chemical Identity & Structural Framework[1][2]

Before elucidation, the target scaffold must be defined to establish analytical expectations.[2]

| Attribute | Detail |

| Common Name | |

| IUPAC Name | |

| CAS Registry | 910493-07-3 (Generic stigmastadienone series) / 481-18-5 (Parent Spinasterol) |

| Molecular Formula | |

| Molecular Weight | 410.68 g/mol |

| Core Skeleton | Tetracyclic triterpene (Stigmastane) |

| Key Features | C-3 Ketone (A-ring), |

Critical Structural Note: Unlike common sterols (sitosterol/stigmasterol) which possess a

Part 2: Isolation & Purification Strategy

High-purity isolation is the prerequisite for accurate NMR assignment.[1][2]

Protocol: Targeted Fractionation

Source Material: Spinacia oleracea (Spinach) or Argania spinosa oil.[1][2]

-

Lipid Extraction: Macerate dried plant material in Dichloromethane (DCM):Methanol (1:1) for 48 hours.[1][2] Evaporate to dryness.

-

Saponification (Optional but Recommended): To remove fatty acids/esters.[1][2] Reflux in 1N KOH/EtOH for 2 hours. Extract unsaponifiable matter with n-Hexane .

-

Note: Saponification may degrade labile ketones; if targeting the native ketone, skip this or use mild conditions.[2]

-

-

Flash Chromatography (Silica Gel 60):

-

Mobile Phase: Gradient of n-Hexane

n-Hexane:Ethyl Acetate (95:5 -

Logic: Sterol ketones (less polar) elute before their corresponding sterol alcohols (more polar).[1][2]

-

TLC Visualization: Anisaldehyde-Sulfuric acid reagent. Spinasterone appears as a distinct violet/blue spot, typically at

(Hex:EtOAc 4:1), higher than spinasterol (

-

Part 3: Spectroscopic Elucidation (The Core)[1][2]

This section details the definitive characterization steps.

Mass Spectrometry (MS)[1][2]

-

Diagnostic Signal:

Infrared Spectroscopy (IR)

-

Key Bands:

Nuclear Magnetic Resonance (NMR)

This is the primary validation method.[1][2] All data referenced in

1H NMR (Proton) - 500 MHz+

| Position | Shift ( | Multiplicity | Interpretation |

| H-7 | 5.10 - 5.20 | Broad doublet | Olefinic proton (B-ring).[1][2] Characteristic of |

| H-22, H-23 | 5.00 - 5.15 | Multiplet (overlap) | Side chain trans-double bond ( |

| H-3 | Absent | - | The multiplet at |

| H-2, H-4 | 2.20 - 2.40 | Multiplet | Deshielded |

| Me-18 | Singlet | Angular methyl (sensitive to C/D ring environment).[1][2] | |

| Me-19 | Singlet | Angular methyl (sensitive to A/B ring/C-3 ketone).[1][2] | |

| Me-21 | Doublet | Side chain methyl.[1][2] |

13C NMR (Carbon) - 125 MHz+

| Carbon | Shift ( | Type | Diagnostic Logic |

| C-3 | 211.0 - 212.0 | Definitive Proof. Ketone carbonyl. | |

| C-7 | 117.0 - 118.0 | Olefinic carbon.[1][2] | |

| C-8 | 139.0 - 140.0 | Olefinic quaternary carbon (Shielded compared to | |

| C-22 | 138.0 - 138.5 | Side chain alkene. | |

| C-23 | 129.0 - 130.0 | Side chain alkene.[1][2] |

Part 4: Stereochemical Confirmation[1]

Distinguishing

The C-24 Configuration (Side Chain)

The stereochemistry at C-24 is determined by the chemical shift of the side-chain methyls and H-22/H-23 coupling.[1][2]

-

Diagnostic: In the "spinasterol" series (24S), the C-21 methyl doublet typically appears slightly upfield relative to the 24R isomer.[1][2]

-

Validation: Verify the coupling constant of H-22/H-23 is

Hz (E-isomer).

The A/B Ring Junction (5 vs 5 )[1][2]

-

Method: NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

-

Experiment: Irradiate the H-19 angular methyl.

-

Result: If H-5 is

(trans-fused), there should be NO NOE correlation between Me-19 and H-5 (they are anti-facial).[1][2] If there is a correlation with H-1, H-2ax, H-4ax, it confirms the chair conformation of Ring A.[1][2]

Part 5: Visualization of Logic Flow[1]

The following diagram illustrates the decision matrix for confirming the structure.

Caption: Step-by-step structural confirmation logic, filtering out common isomers and conjugated analogs.

Part 6: References

-

PubChem. Stigmasta-7,22-dien-3-one (Compound Summary). National Library of Medicine.[1][2][5] Available at: [Link][1][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry.[1][2] (Standard reference for solvent calibration in steroid NMR). Available at: [Link][1][2]

-

LIPID MAPS® Structure Database. Stigmastane Sterols. (Taxonomy and structural classification).[1][2][5] Available at: [Link][1][2]

Sources

- 1. 4,22-Stigmastadiene-3-one | C29H46O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Stigmasta-7,22-dien-3-one | C29H46O | CID 91049307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stigmasta-4,7,22-trien-3alpha-ol | C29H46O | CID 91692798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5alpha-Stigmasta-7,22-dien-3-one | C29H46O | CID 91692437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ergosta-7,22-dien-3-ol | C28H46O | CID 125947 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of α-Spinasterone: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Dissolution Landscape of a Promising Phytosterol

Alpha-Spinasterone, a phytosterol found in a variety of plant sources, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Its journey from a promising bioactive compound to a viable therapeutic agent is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The ability to effectively dissolve α-Spinasterone in a suitable solvent system is a critical determinant for its formulation, bioavailability, and ultimately, its efficacy. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of α-Spinasterone. We will delve into the theoretical underpinnings of its dissolution, present available solubility data, and provide detailed, field-proven methodologies for its empirical determination.

Unveiling the Molecular Architecture: The Key to Understanding α-Spinasterone's Solubility

Alpha-Spinasterone, with the chemical formula C₂₉H₄₈O, possesses a rigid tetracyclic steroid nucleus, a characteristic feature of sterols.[2][3] Its structure is largely non-polar, which dictates its general solubility behavior. The presence of a single hydroxyl (-OH) group at the C-3 position introduces a degree of polarity, allowing for hydrogen bonding interactions with protic solvents. However, the dominant hydrophobic nature of the steroidal backbone and the long aliphatic side chain significantly influences its affinity for non-polar organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of α-Spinasterone. Solvents with a polarity similar to that of α-Spinasterone will be the most effective in dissolving it. Consequently, it is anticipated to exhibit poor solubility in highly polar solvents like water and greater solubility in non-polar to moderately polar organic solvents.

Solubility Profile of α-Spinasterone: A Quantitative and Qualitative Overview

The available literature provides a foundational understanding of α-Spinasterone's solubility in various solvents. While comprehensive quantitative data across a wide range of solvents and temperatures remains an area for further investigation, existing information offers valuable guidance for solvent selection.

Table 1: Quantitative Solubility of α-Spinasterone

| Solvent | Solubility | Temperature (°C) | Source |

| Ethanol | 2 mg/mL | Not Specified | [4] |

| Water (Predicted) | 3.4 x 10⁻⁵ g/L | 25 | [2] |

Table 2: Qualitative Solubility of α-Spinasterone

| Solvent | Solubility | Source |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | |

| Petroleum Ether | Soluble | [4] |

| Water | Practically Insoluble | [4] |

The Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a robust, step-by-step methodology for the accurate determination of α-Spinasterone's solubility, primarily based on the widely accepted shake-flask method. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Caption: Experimental workflow for the shake-flask solubility determination method.

-

Preparation of Saturated Solution:

-

Add an excess amount of α-Spinasterone to a series of vials containing a known volume of the test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical for accurate measurement.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, to determine the concentration of dissolved α-Spinasterone.

-

A standard curve of known α-Spinasterone concentrations must be prepared in the same solvent to accurately quantify the solubility.

-

Analytical Techniques for Quantification

HPLC is a highly sensitive and specific method for the quantification of phytosterols.[6][7][8]

-

Column: A C18 reversed-phase column is commonly used for the separation of phytosterols.

-

Mobile Phase: A mixture of organic solvents such as acetonitrile, methanol, and water is typically employed.

-

Detection: A UV detector set at an appropriate wavelength (e.g., around 205-210 nm for sterols lacking a strong chromophore) or a Charged Aerosol Detector (CAD) can be used.[6]

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be utilized.[9]

-

A wavelength scan should be performed to determine the λmax of α-Spinasterone in the chosen solvent.

-

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

-

The absorbance of the diluted filtrate is then measured, and the concentration is determined from the calibration curve.

Enhancing Solubility: The Role of Co-solvents and Green Solvents

For many pharmaceutical applications, enhancing the aqueous solubility of poorly soluble compounds like α-Spinasterone is a necessity. The use of co-solvents and the exploration of green solvents are two important strategies in modern drug development.

Co-solvency: A Powerful Tool for Solubility Modulation

Co-solvency involves the addition of a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute. The co-solvent reduces the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.

For α-Spinasterone, co-solvent systems composed of water and ethanol, propylene glycol, or polyethylene glycol (PEG) could be investigated to improve its aqueous solubility. The ideal co-solvent ratio would need to be determined experimentally by constructing a phase-solubility diagram.

Embracing Sustainability: The Potential of Green Solvents

The pharmaceutical industry is increasingly adopting green chemistry principles, which includes the use of environmentally benign solvents.[10][11] For a natural product like α-Spinasterone, exploring its solubility in green solvents is a logical and responsible approach. Potential green solvents to investigate include:

-

Ethanol: Already known to dissolve α-Spinasterone, it is a bio-based and relatively safe solvent.[4]

-

Supercritical Carbon Dioxide (scCO₂): While likely requiring a co-solvent, scCO₂ is a non-toxic and environmentally friendly solvent.[12]

-

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These novel solvent systems offer unique properties and can be tailored for specific solubility applications.[10]

Recrystallization: Leveraging Solubility for Purification

The principles of solubility are also fundamental to the purification of α-Spinasterone through recrystallization. The ideal recrystallization solvent (or solvent system) is one in which α-Spinasterone is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Commonly used solvent systems for the recrystallization of steroids and other organic compounds that could be applicable to α-Spinasterone include:

-

Ethanol or Methanol

-

Hexane/Acetone

-

Hexane/Ethyl Acetate

-

Dichloromethane/Hexane

The selection of the optimal recrystallization solvent system requires empirical screening.[13][14][15]

Conclusion: A Roadmap for Future Investigations